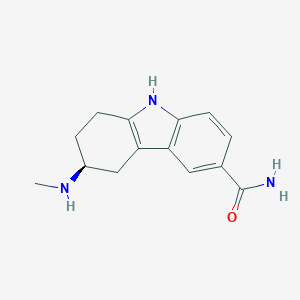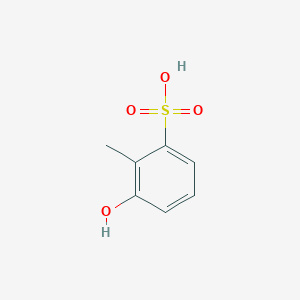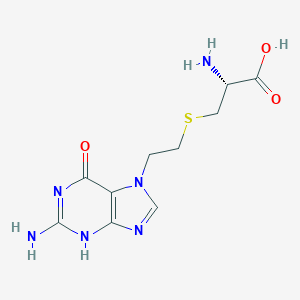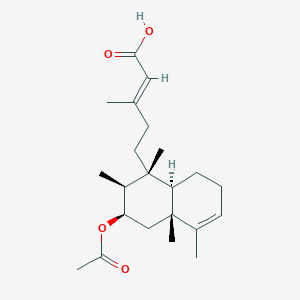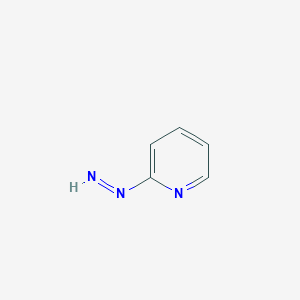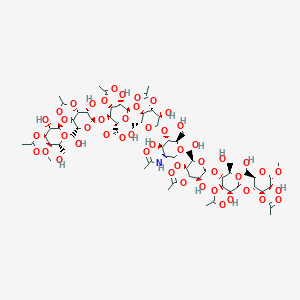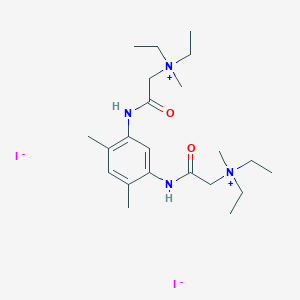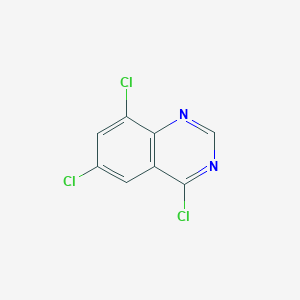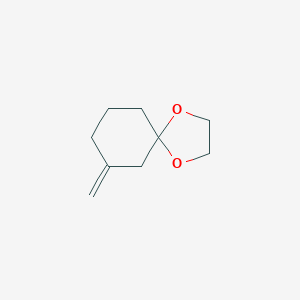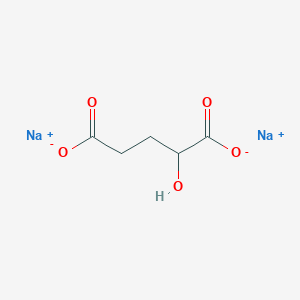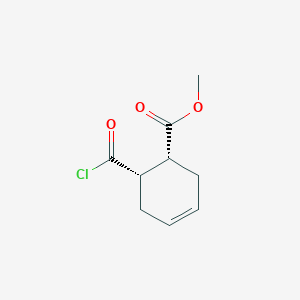
Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate, also known as MCCC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MCCC is a cyclohexene derivative that has a carbonyl group attached to it, making it a highly reactive compound.
Wissenschaftliche Forschungsanwendungen
Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate has a wide range of potential applications in various fields of scientific research. One of the most promising applications of Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate is in the field of organic synthesis. Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate can be used as a starting material for the synthesis of various compounds, including natural products and pharmaceuticals. Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate can also be used as a reagent in the synthesis of other cyclohexene derivatives.
Wirkmechanismus
The mechanism of action of Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate is not well understood. However, it is believed that Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate acts as an electrophile, reacting with nucleophiles such as amines and alcohols. This reaction leads to the formation of a covalent bond between Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate and the nucleophile, resulting in the formation of a new compound.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate are not well studied. However, it is believed that Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate can interact with various enzymes and proteins in the body, leading to changes in their structure and function. Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate in lab experiments is its high reactivity, which makes it a useful reagent in organic synthesis. However, the high reactivity of Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate also makes it a hazardous compound that requires careful handling and storage. Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate is also relatively expensive, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate. One of the most promising areas of research is the development of new synthetic routes for Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate and its derivatives. This can lead to the synthesis of new compounds with potential applications in various fields. Another area of research is the study of the mechanism of action of Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate and its interaction with various enzymes and proteins. This can provide valuable insights into the potential applications of Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate in medicine and other fields. Finally, the study of the toxicity and safety of Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate is also an important area of research that can help in the development of safe and effective drugs.
Synthesemethoden
The synthesis of Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate involves the reaction of cyclohexene with phosgene and methanol in the presence of a catalyst. This process leads to the formation of Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate, which is a white crystalline solid with a melting point of 80-82°C. The synthesis of Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate is a complex process that requires careful handling and expertise.
Eigenschaften
CAS-Nummer |
104265-86-3 |
|---|---|
Produktname |
Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate |
Molekularformel |
C9H11ClO3 |
Molekulargewicht |
202.63 g/mol |
IUPAC-Name |
methyl (1R,6S)-6-carbonochloridoylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C9H11ClO3/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-3,6-7H,4-5H2,1H3/t6-,7+/m0/s1 |
InChI-Schlüssel |
MWOSGKUVHHKVER-NKWVEPMBSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1CC=CC[C@@H]1C(=O)Cl |
SMILES |
COC(=O)C1CC=CCC1C(=O)Cl |
Kanonische SMILES |
COC(=O)C1CC=CCC1C(=O)Cl |
Synonyme |
3-Cyclohexene-1-carboxylic acid, 6-(chlorocarbonyl)-, methyl ester, (1R-cis)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



